N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c21-13(9-20-14(22)7-8-15(20)23)18-17-19-16-11-4-2-1-3-10(11)5-6-12(16)24-17/h1-4H,5-9H2,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKZYUOIWSSUKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)CN4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the formation of the naphthothiazole ring, followed by the introduction of the pyrrolidine moiety. Key steps may include:
Cyclization Reactions: Formation of the naphthothiazole ring through cyclization of appropriate precursors.
Amidation Reactions: Introduction of the acetamide group via amidation reactions.
Coupling Reactions: Coupling of the naphthothiazole and pyrrolidine rings under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Key Observations :
- The target compound is distinguished by its dioxopyrrolidine group , which introduces two ketone oxygen atoms capable of hydrogen bonding and enhancing polarity.
- The chloro-substituted analog has a lower molecular weight and may exhibit stronger electron-withdrawing effects, altering reactivity.
Spectroscopic and Physicochemical Properties
- IR Spectroscopy :
- NMR Data :
Biological Activity
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
1. Chemical Structure and Properties
The compound has the following characteristics:
- Chemical Formula : C21H20N2O3S
- Molecular Weight : 380.46 g/mol
- CAS Number : 557782-81-7
This compound features a naphtho[1,2-d]thiazole moiety linked to a pyrrolidine derivative, which may contribute to its biological activity.
2.2 Antitumor Activity
Compounds with similar structural features have shown promising antitumor activity. For instance, derivatives of naphtho[1,2-d]thiazole have been investigated for their ability to inhibit tumor cell growth in various cancer lines . The mechanism often involves modulation of topoisomerase activity or induction of apoptosis in cancer cells.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, potential pathways include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors could explain its anticonvulsant properties.
4.1 Synthesis and Biological Evaluation
A study synthesized various derivatives of naphtho[1,2-d]thiazole and evaluated their biological activities. These derivatives showed varying degrees of antimicrobial and anticancer activities when tested against different microbial strains and cancer cell lines . The structure-activity relationship (SAR) analysis indicated that modifications to the naphtho[1,2-d]thiazole core significantly influenced biological efficacy.
4.2 ADME-Tox Properties
In vitro studies assessing the absorption, distribution, metabolism, and excretion (ADME) properties revealed favorable profiles for similar compounds. For instance, good permeability across biological membranes was noted in parallel artificial membrane permeability assays (PAMPA), suggesting that this compound could exhibit efficient bioavailability upon administration.
5. Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C21H20N2O3S |
| Molecular Weight | 380.46 g/mol |
| CAS Number | 557782-81-7 |
| Anticonvulsant Activity | Potentially effective |
| Antitumor Activity | Under investigation |
Q & A
Basic Synthesis & Characterization
Q1: What are the key steps and optimizations in synthesizing N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide? Answer: The synthesis involves:
Core Formation : Cyclization of naphthothiazole precursors using catalysts like Cu(OAc)₂ in mixed solvents (e.g., t-BuOH/H₂O) to form the dihydronaphthothiazole backbone .
Acetamide Coupling : Reaction of the thiazole amine with activated pyrrolidinone derivatives (e.g., using EDCI/HOBt coupling agents).
Purification : Column chromatography (silica gel, hexane/EtOAc gradients) and recrystallization (ethanol or DMF/EtOH mixtures) to achieve >95% purity .
Optimizations include adjusting reaction time (6–8 hours at RT) and catalyst loading (10 mol% Cu(OAc)₂) to improve yields (60–78%) .
Q2: Which analytical techniques are critical for characterizing this compound? Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., δ 5.38 ppm for –NCH₂CO–, δ 165.0 ppm for C=O) and detects impurities .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₈H₁₈N₃O₂S: 404.1359 vs. observed 404.1348) .
- IR Spectroscopy : Identifies functional groups (e.g., 1671 cm⁻¹ for C=O, 1303 cm⁻¹ for C–N) .
Biological Activity & Target Identification
Q3: How can researchers design experiments to evaluate its biological activity? Answer:
- In Vitro Assays : Use enzyme inhibition assays (e.g., kinase or protease targets) with IC₅₀ determination via fluorometric/colorimetric readouts (e.g., ATP depletion assays) .
- Cellular Models : Test cytotoxicity in cancer cell lines (e.g., MTT assay on HeLa or MCF-7 cells) at concentrations 1–100 μM, with doxorubicin as a positive control .
- Target Validation : Employ siRNA knockdown or CRISPR-Cas9 to confirm target specificity (e.g., if activity drops >50% post-knockdown) .
Q4: What strategies resolve contradictions in reported biological activity across studies? Answer:
- Dose-Response Analysis : Replicate assays with standardized protocols (e.g., fixed incubation time of 48 hours) to rule out false positives from variable exposure .
- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from rapid degradation (e.g., CYP3A4-mediated metabolism) .
- Structural Confirmation : Re-analyze batch purity via HPLC-MS; impurities >5% can skew activity .
Advanced Mechanistic & Structural Studies
Q5: How can molecular docking predict interactions between this compound and its targets? Answer:
- Software : Use AutoDock Vina or Schrödinger Suite with PDB structures (e.g., 4LAO for kinase targets).
- Parameters : Set grid boxes around ATP-binding pockets, with exhaustiveness = 20 for accuracy .
- Validation : Compare docking scores (ΔG < -8 kcal/mol) with experimental IC₅₀ values; RMSD <2 Å indicates reliable poses .
Q6: What methods elucidate the role of the pyrrolidinedione moiety in activity? Answer:
- SAR Studies : Synthesize analogs replacing pyrrolidinedione with isoindolinone or morpholine rings. Test activity shifts; e.g., isoindolinone analogs in showed 3× lower potency, suggesting pyrrolidinedione’s hydrogen-bonding is critical.
- X-ray Crystallography : Resolve co-crystals with targets (e.g., thrombin) to map interactions (e.g., carbonyl groups binding catalytic Ser195) .
Data Reproducibility & Optimization
Q7: How can reaction scalability be improved without compromising yield? Answer:
- Flow Chemistry : Scale up cyclization steps in continuous flow reactors (residence time 30 min, 60°C) to maintain >70% yield .
- Green Solvents : Replace DMF with Cyrene™ in coupling steps, reducing environmental impact while retaining efficiency (yield drop <5%) .
Q8: What statistical approaches validate reproducibility in biological assays? Answer:
- ANOVA Testing : Compare triplicate data across labs (p <0.05 indicates significant variability).
- Z’-Factor Analysis : Ensure Z’ >0.5 in HTS setups to confirm assay robustness .
Computational & Structural Chemistry
Q9: How to model its pharmacokinetics using computational tools? Answer:
- ADMET Prediction : Use SwissADME to estimate logP (2.8 ± 0.3), suggesting moderate blood-brain barrier penetration .
- Metabolism Prediction : GLORYx predicts major Phase I metabolites (e.g., hydroxylation at C9 of the naphthothiazole) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
